Koninginin E
Overview
Description
Koninginin E is a biologically active natural product isolated from the fungus Trichoderma koningii. It is a congener of previously identified compounds such as Koninginins A, B, and C. This compound has garnered significant interest due to its ability to inhibit the growth of etiolated wheat coleoptiles by 65% at a concentration of 10^-3 M .
Preparation Methods
Synthetic Routes and Reaction Conditions: Koninginin E is typically isolated from Trichoderma koningii through fermentation on a shredded wheat medium. The isolation process involves selective supercritical fluid extraction, which is employed to rapidly isolate this otherwise intractable compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale fermentation of Trichoderma koningii followed by extraction and purification processes. The use of supercritical fluid extraction is particularly advantageous in industrial settings due to its efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: Koninginin E, being a polyketide, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as hydroxyl and ketone groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed to reduce the ketone groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Koninginin E has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a model compound for studying polyketide biosynthesis and structure-activity relationships.
Biology:
- Investigated for its role in inhibiting the growth of plant pathogens, making it a potential biocontrol agent in agriculture .
Medicine:
Industry:
Mechanism of Action
Koninginin E exerts its effects primarily through the inhibition of specific enzymes and pathways involved in cell growth and metabolism. The exact molecular targets and pathways are still under investigation, but it is known to interfere with the growth of etiolated wheat coleoptiles by disrupting cellular processes .
Comparison with Similar Compounds
Koninginin A: Known for its antifungal properties.
Koninginin B: Exhibits antimicrobial activity.
Koninginin C: Studied for its role in plant growth regulation.
Uniqueness: Koninginin E is unique due to its specific inhibitory effect on the growth of etiolated wheat coleoptiles, which is not observed in other Koninginins to the same extent .
Properties
IUPAC Name |
(2S,8R)-8-hydroxy-2-[(1S)-1-hydroxyheptyl]-2,3,4,6,7,8-hexahydrochromen-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O4/c1-2-3-4-5-6-13(18)15-10-7-11-12(17)8-9-14(19)16(11)20-15/h13-15,18-19H,2-10H2,1H3/t13-,14+,15-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INHVGPIPHZJQOP-ZNMIVQPWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C1CCC2=C(O1)C(CCC2=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@@H]([C@@H]1CCC2=C(O1)[C@@H](CCC2=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00891814 | |
Record name | Koninginin E | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00891814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154631-25-1 | |
Record name | Koninginin E | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00891814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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